molecular formula C15H23N3O2 B12441795 Tert-butyl 8,8-dimethyl-3-amino-7,8-dihydro-1,6-na

Tert-butyl 8,8-dimethyl-3-amino-7,8-dihydro-1,6-na

Cat. No.: B12441795
M. Wt: 277.36 g/mol
InChI Key: KMJNQCBAOCWTQF-UHFFFAOYSA-N
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Description

tert-butyl 3-amino-8,8-dimethyl-5,7-dihydro-1,6-naphthyridine-6-carboxylate: is a chemical compound with the molecular formula C15H23N3O2. It belongs to the class of naphthyridine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Chemical Reactions Analysis

tert-butyl 3-amino-8,8-dimethyl-5,7-dihydro-1,6-naphthyridine-6-carboxylate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkyl halides for substitution reactions . Major products formed from these reactions include various substituted naphthyridine derivatives .

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-8,8-dimethyl-5,7-dihydro-1,6-naphthyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

tert-butyl 3-amino-8,8-dimethyl-5,7-dihydro-1,6-naphthyridine-6-carboxylate can be compared with other similar compounds, such as:

These compounds share structural similarities but may differ in their chemical reactivity, biological activities, and applications. The uniqueness of tert-butyl 3-amino-8,8-dimethyl-5,7-dihydro-1,6-naphthyridine-6-carboxylate lies in its specific substitution pattern and the resulting properties .

Properties

Molecular Formula

C15H23N3O2

Molecular Weight

277.36 g/mol

IUPAC Name

tert-butyl 3-amino-8,8-dimethyl-5,7-dihydro-1,6-naphthyridine-6-carboxylate

InChI

InChI=1S/C15H23N3O2/c1-14(2,3)20-13(19)18-8-10-6-11(16)7-17-12(10)15(4,5)9-18/h6-7H,8-9,16H2,1-5H3

InChI Key

KMJNQCBAOCWTQF-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CC2=C1N=CC(=C2)N)C(=O)OC(C)(C)C)C

Origin of Product

United States

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